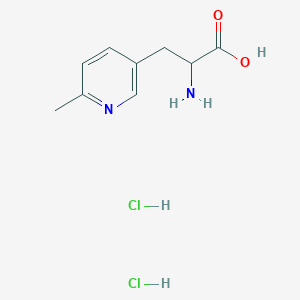![molecular formula C10H9ClN4 B12305759 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12305759.png)
4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-cyanopyrazolo[3,4-b]pyridine-1-éthyl-4-chloro-6-méthyl-1H est un composé hétérocyclique qui appartient à la famille des pyrazolopyridines. Ce composé se caractérise par sa structure unique, qui comprend un cycle pyrazole fusionné à un cycle pyridine, avec divers substituants tels que le chlore, l'éthyle et des groupes méthyles. La présence de ces substituants confère au composé des propriétés chimiques et physiques distinctes, ce qui le rend intéressant dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-cyanopyrazolo[3,4-b]pyridine-1-éthyl-4-chloro-6-méthyl-1H implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction du 5-amino-1-méthyl-1H-pyrazole-4-carbonitrile avec du chloroformate d'éthyle et une chloration ultérieure. Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que l'éthanol et de catalyseurs pour faciliter le processus de cyclisation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du composé. En outre, les méthodes industrielles peuvent incorporer des techniques de purification avancées telles que la recristallisation et la chromatographie pour garantir la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le 5-cyanopyrazolo[3,4-b]pyridine-1-éthyl-4-chloro-6-méthyl-1H peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore peut être substitué par d'autres nucléophiles, conduisant à la formation de différents dérivés.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour produire différents états d'oxydation et produits.
Réactions de condensation : Il peut participer à des réactions de condensation avec des aldéhydes ou des cétones pour former des structures plus complexes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Nucléophiles : Tels que les amines ou les thiols pour les réactions de substitution.
Agents oxydants : Tels que le permanganate de potassium pour les réactions d'oxydation.
Agents réducteurs : Tels que le borohydrure de sodium pour les réactions de réduction.
Catalyseurs : Tels que les acides ou les bases pour faciliter les réactions de condensation.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de pyrazolopyridine substitués, tandis que les réactions d'oxydation et de réduction peuvent produire différents états d'oxydation du composé .
Applications de la recherche scientifique
Le 5-cyanopyrazolo[3,4-b]pyridine-1-éthyl-4-chloro-6-méthyl-1H a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif de la synthèse de composés hétérocycliques plus complexes.
Biologie : Enquêté pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de sa structure unique et de ses activités biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action du 5-cyanopyrazolo[3,4-b]pyridine-1-éthyl-4-chloro-6-méthyl-1H implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération cellulaire, présentant ainsi des propriétés anticancéreuses .
Applications De Recherche Scientifique
4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés de pyrazolopyridine tels que :
- 4-chloro-6-(chlorométhyl)-1-méthyl-1H-pyrazolo[3,4-d]pyrimidine
- 1H-pyrazolo[3,4-b]pyridines avec différents substituants
Unicité
L'unicité du 5-cyanopyrazolo[3,4-b]pyridine-1-éthyl-4-chloro-6-méthyl-1H réside dans ses substituants spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes. Comparé à d'autres composés similaires, il peut présenter une réactivité et des activités biologiques différentes, ce qui en fait un composé précieux pour diverses applications de recherche .
Propriétés
Formule moléculaire |
C10H9ClN4 |
|---|---|
Poids moléculaire |
220.66 g/mol |
Nom IUPAC |
4-chloro-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C10H9ClN4/c1-3-15-10-8(5-13-15)9(11)7(4-12)6(2)14-10/h5H,3H2,1-2H3 |
Clé InChI |
WTMWZUNZSYJNAC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=NC(=C(C(=C2C=N1)Cl)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis](/img/structure/B12305680.png)
![(alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3'-fluoro[1,1'-biphenyl]-4-propanoic acid](/img/structure/B12305688.png)

![(2S)-3-Methyl-2-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}butanoic acid](/img/structure/B12305695.png)

![N'-(5-chloropyridin-2-yl)-N-[4-(dimethylcarbamoyl)-2-[(5-methyl-5-oxido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-ium-2-carbonyl)amino]cyclohexyl]oxamide](/img/structure/B12305704.png)

![7-[2,6-Dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B12305715.png)
![(2,3,4,5,6-Pentafluorophenyl) 2-[[2-[3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoate](/img/structure/B12305717.png)




![N-[2-[2-iodo-3-[1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yloxy]phenoxy]propyl]-2,4,6-trimethylbenzamide](/img/structure/B12305776.png)
